2,4,7-Trimethyl-6-[2-(4-methylpiperidin-1-yl)ethyl]purino[7,8-a]imidazole-1,3-dione
Overview
Description
2,4,7-Trimethyl-6-[2-(4-methylpiperidin-1-yl)ethyl]purino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7-Trimethyl-6-[2-(4-methylpiperidin-1-yl)ethyl]purino[7,8-a]imidazole-1,3-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Purine Ring: The purine ring can be synthesized through the condensation of formamide with a suitable aldehyde, followed by cyclization.
Introduction of Methyl Groups: Methylation of the purine ring at positions 2, 4, and 7 can be achieved using methyl iodide in the presence of a strong base such as sodium hydride.
Attachment of the Piperidine Moiety: The piperidine moiety can be introduced through a nucleophilic substitution reaction, where 4-methylpiperidine reacts with an appropriate electrophilic intermediate.
Final Cyclization: The final step involves the cyclization of the intermediate to form the imidazole ring, completing the synthesis of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4,7-Trimethyl-6-[2-(4-methylpiperidin-1-yl)ethyl]purino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the purine or imidazole rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced analogs with fewer double bonds or additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
2,4,7-Trimethyl-6-[2-(4-methylpiperidin-1-yl)ethyl]purino[7,8-a]imidazole-1,3-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and as a modulator of specific biochemical pathways.
Industry: Utilized in the development of new materials, catalysts, and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4,7-Trimethyl-6-[2-(4-methylpiperidin-1-yl)ethyl]purino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theobromine: Another purine derivative found in chocolate, with mild stimulant effects.
Theophylline: Used in the treatment of respiratory diseases due to its bronchodilator effects.
Uniqueness
2,4,7-Trimethyl-6-[2-(4-methylpiperidin-1-yl)ethyl]purino[7,8-a]imidazole-1,3-dione is unique due to its specific substituents and ring structure, which confer distinct chemical and biological properties. Unlike caffeine or theobromine, this compound has a piperidine moiety, which may enhance its interaction with certain biological targets and increase its potential therapeutic applications.
Properties
IUPAC Name |
2,4,7-trimethyl-6-[2-(4-methylpiperidin-1-yl)ethyl]purino[7,8-a]imidazole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O2/c1-12-5-7-22(8-6-12)9-10-23-13(2)11-24-14-15(19-17(23)24)20(3)18(26)21(4)16(14)25/h11-12H,5-10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMOQQTUBLSLPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCN2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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